2-Phenyl-1-butanol

Description

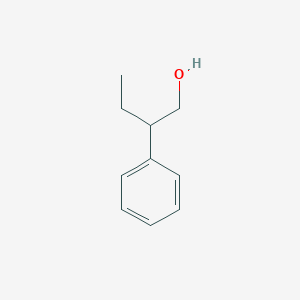

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNBMQCHKKDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034023 | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-94-1, 89104-46-1 | |

| Record name | β-Ethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutane-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutane-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenyl-1-butanol. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Physical Properties

Table 1: Physical Properties of Phenylbutanol Isomers

| Property | This compound (C₁₀H₁₄O) | 1-Phenyl-1-butanol | 2-Phenyl-2-butanol | 4-Phenyl-1-butanol |

| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[2] | C₁₀H₁₄O[3][4][5] | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1][3] | 150.22 g/mol [2] | 150.22 g/mol [3][5] | 150.22 g/mol |

| Boiling Point | No data found | 170 °C / 100 mmHg[2] | 107-108 °C / 20 mmHg[4][5] | 140-142 °C / 14 mmHg |

| Melting Point | No data found | 16 °C[2] | -5 °C[4][5] | No data found |

| Density | No data found | 0.98 g/mL[2] | 0.977 g/mL at 25 °C[3][4] | 0.985-0.988 g/mL at 20 °C |

| CAS Number | 2035-94-1, 89104-46-1[1] | 614-14-2[2] | 1565-75-9[3] | 3360-41-6 |

Solubility:

The solubility of this compound is dictated by the interplay between its hydrophobic phenyl and butyl groups and its hydrophilic hydroxyl group. While specific quantitative solubility data for this compound is scarce, it is expected to be sparingly soluble in water and soluble in common organic solvents. For instance, its isomer, 2-phenyl-2-butanol, is described as having limited water solubility but is significantly soluble in organic solvents like ethanol, ether, and chloroform[6].

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a complete set of spectral data with peak assignments was not found within the provided search results, the key spectroscopic techniques and expected features are outlined below.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton adjacent to the phenyl group, the diastereotopic methylene protons of the CH₂OH group, the methylene protons of the ethyl group, and the methyl protons. |

| ¹³C NMR | Peaks for the aromatic carbons, the methine carbon, the methylene carbon of the CH₂OH group, and the carbons of the ethyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 150, and characteristic fragmentation patterns including the loss of water (M-18) and benzylic cleavage. |

Chemical Properties and Reactions

This compound, as a primary alcohol, undergoes a variety of chemical transformations that are fundamental to organic synthesis. Key reactions include its synthesis, oxidation, esterification, and dehydration.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-phenylbutanoic acid or its corresponding ester.

Experimental Protocol: Reduction of 2-Phenylbutanoic Acid A detailed experimental protocol for this specific synthesis was not found in the search results. However, a general procedure would involve the dropwise addition of a solution of 2-phenylbutanoic acid in an anhydrous ether (like diethyl ether or THF) to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent, typically at reduced temperatures. The reaction would then be quenched, followed by an aqueous workup and purification of the product.

Oxidation to 2-Phenylbutanal

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2-phenylbutanal, using mild oxidizing agents like Pyridinium Chlorochromate (PCC).

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) To a solution of this compound in dichloromethane (CH₂Cl₂), Pyridinium Chlorochromate (PCC) is added, often adsorbed on a solid support like celite to facilitate workup[2]. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then filtered, and the solvent is evaporated to yield the crude 2-phenylbutanal, which can be further purified by distillation or chromatography.

Fischer Esterification

This compound can react with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, in this case, 2-phenylbutyl acetate. This equilibrium reaction is known as the Fischer esterification.

Experimental Protocol: Fischer Esterification A mixture of this compound and an excess of acetic acid is heated to reflux in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄)[1][7]. To drive the equilibrium towards the product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. After the reaction is complete, the mixture is cooled, and the ester is isolated by extraction and purified by distillation.

Experimental Methodologies for Physical Property Determination

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

Table 3: Experimental Protocols for Physical Property Determination

| Property | Experimental Protocol |

| Boiling Point | Micro-boiling point determination: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a rapid stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point. Distillation method: The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded. |

| Melting Point | Not applicable for a liquid at room temperature. For solids, a small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. |

| Density | A known volume of the liquid is accurately measured using a volumetric flask or a pycnometer. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume. |

| Solubility | Qualitative: A small amount of the solute (this compound) is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. Quantitative: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured, and the solubility is expressed as grams of solute per 100 mL or 100 g of solvent. |

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 5. 1565-75-9 CAS MSDS (2-PHENYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. public.websites.umich.edu [public.websites.umich.edu]

Synthesis of 2-Phenyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Phenyl-1-butanol, a valuable chiral building block in organic synthesis and drug development. The guide details established methodologies, including Grignard reactions, reduction of carboxylic acids, and hydroboration-oxidation of alkenes, with a focus on experimental protocols and quantitative data.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. This guide will focus on three principal routes:

-

Grignard Reaction: Involves the nucleophilic addition of a Grignard reagent to an aldehyde.

-

Reduction of 2-Phenylbutanoic Acid: Utilizes a powerful reducing agent to convert a carboxylic acid to a primary alcohol.

-

Hydroboration-Oxidation of 1-Phenyl-1-butene: A two-step process that results in the anti-Markovnikov addition of a hydroxyl group to an alkene.

Each of these methods offers unique advantages and challenges, which will be discussed in the respective sections.

Grignard Synthesis of this compound

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of benzylmagnesium bromide with propanal. The benzyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.

Reaction Pathway

Caption: Grignard synthesis of this compound.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Benzyl bromide

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining benzyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0 °C to reflux |

| Purification Method | Vacuum distillation or Column Chromatography |

Reduction of 2-Phenylbutanoic Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, 2-phenylbutanoic acid can be effectively reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the final alcohol.

Reaction Pathway

The Biological Activity of 2-Phenyl-1-butanol: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific biological activity of 2-Phenyl-1-butanol is notably scarce. This document summarizes the currently available information, which is primarily focused on its chemical properties and general toxicity, and highlights the significant gaps in our understanding of its pharmacological effects. The information provided herein should be interpreted with caution, as it is largely based on data for structurally related compounds and not on direct studies of this compound itself.

Introduction

This compound is an aromatic alcohol with potential applications in various chemical syntheses. However, a comprehensive understanding of its biological activity, including its mechanism of action, potential therapeutic effects, and specific interactions with biological systems, remains largely unexplored. This guide aims to provide a thorough overview of the existing, albeit limited, knowledge regarding this compound and to identify key areas for future research.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| LogP | Data not available |

Toxicological Profile

For context, we can look at the toxicological data for a closely related structural isomer, 2-Phenyl-2-butanol. It is important to emphasize that these data may not be representative of this compound's toxicological profile.

Toxicological Data for 2-Phenyl-2-butanol:

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1400 mg/kg | [2] |

General Hazards Associated with Related Phenylbutanols:

-

Ingestion: Harmful if swallowed. Accidental ingestion of similar compounds may cause serious health damage.[2]

-

Inhalation: May cause respiratory irritation.[2]

-

Skin Contact: May cause skin irritation, dryness, and cracking upon repeated exposure.[2]

-

Eye Contact: May cause transient discomfort and redness.[2]

Biological Activity and Mechanism of Action: A Knowledge Gap

Currently, there are no published studies that specifically investigate the biological activity or mechanism of action of this compound. Searches of prominent scientific databases did not yield any information on:

-

Pharmacological effects: No studies on its potential therapeutic activities (e.g., anti-inflammatory, anti-cancer, antimicrobial) were found.

-

Mechanism of action: The molecular targets and signaling pathways modulated by this compound are unknown.

-

Quantitative biological data: No IC₅₀, EC₅₀, or other quantitative measures of biological activity have been reported.

A study on a different but structurally related compound, 2-Nitro-1-phenyl-1-propanol, demonstrated vasorelaxant effects in rat aorta, likely mediated by cGMP production.[3] However, it is crucial to note that the presence of the nitro group significantly alters the chemical properties and biological activity, and these findings cannot be extrapolated to this compound.

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation can be provided.

Signaling Pathways and Experimental Workflows

As there is no information on the mechanism of action of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows.

Future Directions and Conclusion

The current body of scientific literature presents a significant void in the understanding of the biological activity of this compound. While some basic toxicological information can be inferred from related compounds, a dedicated and thorough investigation is necessary to elucidate its pharmacological profile.

Future research should focus on:

-

In vitro screening: A broad panel of in vitro assays should be conducted to identify any potential biological activities, such as receptor binding, enzyme inhibition, or effects on cell proliferation and viability.

-

Mechanism of action studies: Should any significant in vitro activity be identified, further studies will be required to determine the underlying mechanism of action and identify the molecular targets.

-

In vivo studies: Following promising in vitro results, in vivo studies in appropriate animal models would be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

References

Enantiomers of 2-Phenyl-1-butanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomers of 2-phenyl-1-butanol, focusing on their synthesis, separation, characterization, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in stereoselective chemistry, drug discovery, and development.

Introduction

This compound is a chiral alcohol possessing a stereocenter at the second carbon of the butanol chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological activities and pharmacological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of significant importance in various scientific disciplines, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be enantiomer-dependent.

Physicochemical Properties

Table 1: Physicochemical Properties of Phenyl-Butanol Enantiomers

| Property | (R)-(+)-1-Phenyl-1-butanol | (S)-(-)-1-Phenyl-1-butanol | Racemic this compound |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |

| Melting Point | 44-46 °C | 45-47 °C | Not available |

| Boiling Point | 115 °C at 14 mmHg | 120 °C at 0.05 mmHg | 107-108 °C at 20 mmHg[1] |

| Specific Rotation | +55° (c=5, chloroform, 20°C) | -48.6° (c=5, chloroform, 21°C)[2] | Not applicable |

| CAS Number | 22144-60-1 | 22135-49-5 | 2035-94-1 |

Note: Data for 1-phenyl-1-butanol enantiomers are provided for illustrative purposes due to the limited availability of specific data for this compound enantiomers.

Synthesis and Enantioselective Separation

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One common approach is the asymmetric reduction of a corresponding prochiral ketone, 2-phenylbutanal. This can be accomplished using chiral reducing agents or catalysts.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a 50:50 mixture of enantiomers. Common methods include:

-

Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For instance, in the presence of an acyl donor, a lipase may selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Protocol)

This protocol is a generalized procedure based on established methods for the enzymatic resolution of chiral alcohols.[3]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Standard laboratory glassware and equipment

-

Analytical instrumentation for monitoring the reaction (e.g., chiral GC or HPLC)

Procedure:

-

Dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent in a round-bottom flask.

-

Add the acyl donor (typically 1.5-3 equivalents).

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product using chiral GC or HPLC.

-

Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high enantiomeric excess.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the unreacted alcohol from the esterified product using column chromatography.

-

Hydrolyze the ester (e.g., using a base like sodium hydroxide in methanol/water) to obtain the other enantiomer of this compound.

-

Purify both enantiomers by column chromatography or distillation.

Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers (General Method)

A general method for the chiral GC analysis of secondary alcohols can be adapted for this compound.[4]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA).

Typical Conditions:

-

Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 80-100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-180 °C).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate or pressure.

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., methylene chloride), with an appropriate split ratio.

Note: The exact conditions may need to be optimized for the specific instrument and column used.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for obtaining the enantiomers of this compound from a racemic mixture via enzymatic resolution.

Biological Activity and Signaling Pathways

While specific studies on the biological activities and signaling pathways of the individual enantiomers of this compound are limited in publicly accessible literature, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral compound can exhibit quantitative (different potency) or qualitative (different effects) differences in their pharmacological profiles.

For instance, a study on the anesthetic potencies of a homologous series of secondary aliphatic alcohols (from 2-butanol to 2-octanol) in tadpoles found no significant differences in potency between the enantiomeric pairs. This suggests that for general anesthesia, the site of action for these shorter-chain alcohols may not be highly stereoselective. However, it is crucial to note that this compound, with its aromatic ring, may interact with biological targets differently than simple aliphatic alcohols.

The pharmacological activity of many chiral drugs is often attributed to only one of the enantiomers, while the other may be inactive or even contribute to undesirable side effects. Therefore, the evaluation of the individual enantiomers of this compound for any potential therapeutic application is essential. Future research should focus on elucidating the specific interactions of (R)- and (S)-2-phenyl-1-butanol with relevant biological targets to understand their potential pharmacological and toxicological profiles.

The following diagram illustrates the general principle of enantiomer-specific interactions with a biological receptor.

Conclusion

The enantiomers of this compound represent a valuable area of study for researchers in organic synthesis and medicinal chemistry. While there is a need for more specific and detailed experimental data on their properties and biological activities, the foundational principles of stereochemistry and established methodologies for chiral synthesis and separation provide a clear path for future investigations. This guide serves as a starting point, consolidating the available information and outlining the necessary experimental and analytical approaches to further explore the potential of these chiral molecules. The development of efficient and scalable methods for the production of enantiomerically pure (R)- and (S)-2-phenyl-1-butanol will be crucial for unlocking their full potential in various scientific and industrial applications.

References

Commercial Availability and Research Applications of 2-Phenyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Phenyl-1-butanol for research purposes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in sourcing and utilizing this compound in their laboratory work. This document outlines its chemical properties, lists commercial suppliers, and presents a generalized experimental protocol for assessing its potential biological activity.

Introduction to this compound

This compound is an aromatic alcohol with potential applications in various research areas, including organic synthesis and medicinal chemistry. Its structure, consisting of a phenyl group attached to a butanol backbone, makes it a subject of interest for investigating structure-activity relationships in drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, related phenyl-substituted alcohols have demonstrated antimicrobial and anti-inflammatory properties, suggesting that this compound could be a valuable candidate for biological screening programs.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered at various purity levels suitable for laboratory use.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | Benchchem[1] |

| Molecular Weight | 150.22 g/mol | Benchchem[1] |

| Typical Purity | ≥95% | Benchchem[1] |

| CAS Number | 89104-46-1 | Benchchem[1] |

Commercial Suppliers

A selection of commercial suppliers for research-grade this compound is provided below. Researchers are advised to consult the suppliers' websites for the most current information on product specifications, availability, and pricing.

| Supplier | Website | Notes |

| Benchchem | --INVALID-LINK-- | Lists this compound as a useful research compound.[1] |

| Hyma Synthesis Pvt. Ltd. | --INVALID-LINK-- | A supplier of various research chemicals. |

| Spectrochem | --INVALID-LINK-- | Offers a wide range of chemicals for research and development.[2] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides chemicals for biomedical research. |

Potential Research Applications and Biological Activity

While specific studies detailing the biological signaling pathways affected by this compound are scarce, the broader class of phenyl-substituted alcohols has been investigated for various pharmacological activities. Research on related compounds suggests that they can exhibit bacteriostatic effects by interacting with and disrupting cellular membranes.[3] Furthermore, some substituted tertiary alcohols containing phenyl groups have shown anti-inflammatory and antimicrobial activities.[4] These findings provide a rationale for screening this compound for similar biological properties.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the scientific literature, a generalized protocol for assessing the antimicrobial activity of a research compound is provided below. This methodology can be adapted by researchers to evaluate this compound.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (sterile broth)

-

Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include positive control wells (bacteria with a known antibiotic), negative control wells (sterile broth only), and vehicle control wells (bacteria with the solvent used to dissolve the compound).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening of a research compound like this compound for potential biological activity.

References

- 1. This compound | 89104-46-1 | Benchchem [benchchem.com]

- 2. spectrochem.in [spectrochem.in]

- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Phenyl-1-butanol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Phenyl-1-butanol. Due to a lack of specific quantitative solubility data in readily available scientific literature and databases, this document focuses on the qualitative solubility profile, experimental methodologies for its determination, and the significance of solubility in research and development.

Introduction to this compound and its Solubility

This compound is an aromatic alcohol with a chemical structure that includes a phenyl group and a hydroxyl group attached to a butane chain. Its molecular structure, featuring both a hydrophobic phenyl ring and a hydrophilic hydroxyl group, dictates its solubility behavior in various solvents. The interplay between these two functional groups determines the extent to which this compound can interact with polar and non-polar solvent molecules.

The solubility of a compound is a critical physicochemical property in numerous scientific and industrial applications, including:

-

Drug Development: Solubility significantly influences a drug's bioavailability and formulation. Poorly soluble compounds often exhibit low absorption and therapeutic efficacy. In drug development, understanding and optimizing solubility is a key challenge.[1][2] Ethanol is a common co-solvent used to increase the solubility of poorly soluble drugs in oral formulations.[1] The presence of ethanol in gastrointestinal fluids may enhance the absorption of such drugs.[3]

-

Chemical Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes. The solubility of reactants and products in the reaction medium is a fundamental consideration.

-

Analytical Chemistry: The selection of appropriate solvents is essential for techniques such as chromatography and spectroscopy, where the analyte must be dissolved to be analyzed.

Quantitative Solubility Data

An extensive search of scientific databases, scholarly articles, and chemical safety data sheets did not yield specific quantitative solubility values for this compound in various solvents. The data for related compounds, such as 4-phenyl-2-butanol, indicates it is almost insoluble in water but soluble in alcohol and oils.[4] This lack of precise data suggests that the solubility of this compound may not have been extensively studied or reported in publicly accessible sources. The following table is therefore presented as a template for researchers to populate as they generate experimental data.

Table 1: Quantitative Solubility of this compound (Data Not Available)

| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | H₂O | Polar Protic | 25 | Data not available | Data not available |

| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | Non-polar | 25 | Data not available | Data not available |

Qualitative Solubility Profile

Based on the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted:

-

Water (Polar Protic): Due to the presence of the large, non-polar phenyl group and the four-carbon alkyl chain, the solubility of this compound in water is expected to be low. While the hydroxyl group can form hydrogen bonds with water, the hydrophobic character of the rest of the molecule is likely to dominate. Generally, the aqueous solubility of alcohols decreases as the hydrocarbon portion of the molecule lengthens.[5]

-

Alcohols (e.g., Methanol, Ethanol): this compound is expected to be soluble in lower-chain alcohols. The presence of the hydroxyl group allows for hydrogen bonding with the solvent, and the non-polar part of the molecule can interact favorably with the alkyl chains of the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is anticipated in these solvents. The polarity of these solvents can interact with the hydroxyl group, while their organic nature can accommodate the phenyl and butyl groups.

-

Non-polar Solvents (e.g., Hexane, Toluene): this compound is likely to be soluble in non-polar solvents due to the significant non-polar character of the phenyl and butyl groups.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound. This method is based on the widely used shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of a molecule like this compound is governed by its structural features. The following diagram illustrates the logical relationship between the molecular structure and the resulting solubility in different types of solvents.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]

- 3. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

spectroscopic data of 2-Phenyl-1-butanol (NMR, IR, Mass Spec)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-1-butanol (CAS No: 89104-46-1), a valuable chemical intermediate in various research and development applications. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for substance identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

-

IUPAC Name: 2-phenylbutan-1-ol[1]

-

Molecular Formula: C₁₀H₁₄O[1]

-

Molecular Weight: 150.22 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

-

Aromatic Protons (C₆H₅-): Multiple signals expected in the range of δ 7.0-7.5 ppm. The exact splitting pattern will depend on the specific magnetic environment of each proton on the phenyl ring.

-

Methine Proton (-CH-): A multiplet signal is expected due to coupling with the adjacent methylene and methyl groups.

-

Methylene Protons (-CH₂OH): These protons adjacent to the hydroxyl group are expected to show a signal that is shifted downfield, likely appearing as a doublet of doublets or a more complex multiplet due to coupling with the methine proton and the hydroxyl proton (if coupling is observed).

-

Methylene Protons (-CH₂-CH₃): These protons will appear as a multiplet, coupled to both the methine and the terminal methyl protons.

-

Methyl Protons (-CH₃): A triplet signal is expected due to coupling with the adjacent methylene group.

-

Hydroxyl Proton (-OH): A broad singlet is typically observed for the hydroxyl proton, the chemical shift of which can vary depending on concentration, solvent, and temperature.

¹³C NMR Data

Similarly, a complete, assigned ¹³C NMR spectrum from public databases is elusive. However, based on the structure, the following carbon environments are anticipated:

-

Aromatic Carbons (C₆H₅-): Several signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the butyl chain will have a distinct chemical shift from the other aromatic carbons.

-

Methine Carbon (-CH-): One signal corresponding to the carbon atom bonded to the phenyl group.

-

Methylene Carbon (-CH₂OH): One signal for the carbon bonded to the hydroxyl group, typically found in the δ 60-70 ppm range.

-

Methylene Carbon (-CH₂-CH₃): One signal for the ethyl methylene carbon.

-

Methyl Carbon (-CH₃): One signal for the terminal methyl carbon, typically appearing at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3600-3200 | O-H (Alcohol) | Broad, strong stretching vibration |

| ~3100-3000 | C-H (Aromatic) | Stretching vibration |

| ~3000-2850 | C-H (Aliphatic) | Stretching vibration |

| ~1600, ~1495, ~1450 | C=C (Aromatic Ring) | Skeletal vibrations |

| ~1050 | C-O (Primary Alcohol) | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would likely involve:

-

Loss of a water molecule (-H₂O): A peak at m/z = 132.

-

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a stable benzyl cation or related fragments (e.g., tropylium ion at m/z = 91).

-

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, resulting in fragments from the loss of a propyl group.

-

Loss of an ethyl group (-C₂H₅): A peak at m/z = 121.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument: A ¹H NMR spectrum can be acquired on an instrument such as a Varian A-60 or a more modern high-field NMR spectrometer.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm). Integration of the proton signals provides the relative ratio of protons in different environments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in what is known as a capillary cell.[1]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.[1]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Methodological & Application

The Application of 2-Phenyl-1-butanol as a Chiral Auxiliary: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporating into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. While a variety of chiral auxiliaries have been developed and are widely used, the application of (S)- or (R)-2-phenyl-1-butanol as a chiral auxiliary is not extensively documented in the scientific literature. However, based on the principles of asymmetric synthesis and the structural features of 2-phenyl-1-butanol, we can outline its potential applications and provide detailed hypothetical protocols for its use. This document serves as a theoretical guide for researchers interested in exploring the utility of this compound as a novel chiral auxiliary.

Theoretical Applications of this compound as a Chiral Auxiliary

This compound, possessing a stereogenic center at the C2 position, can be utilized to introduce chirality in a range of asymmetric transformations. The phenyl group provides steric bulk, which is crucial for creating a biased steric environment to control the approach of incoming reagents. The hydroxyl group serves as a handle for attaching the auxiliary to the substrate.

Potential applications include:

-

Asymmetric Alkylation of Enolates: Esters of this compound with carboxylic acids can be converted to their corresponding enolates. The chiral auxiliary can then direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Diastereoselective Aldol Reactions: Similar to alkylation, the enolates derived from this compound esters can react with aldehydes. The chiral auxiliary would control the facial selectivity of the enolate, leading to the formation of diastereomerically enriched β-hydroxy esters.

-

Asymmetric Diels-Alder Reactions: Acrylate or other dienophile esters of this compound can be employed in Diels-Alder reactions. The chiral auxiliary can shield one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a diastereoselective cycloaddition.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for other chiral alcohol auxiliaries. Optimization of reaction conditions would be necessary for any specific application.

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the esterification of a carboxylic acid with (S)-2-phenyl-1-butanol.

Materials:

-

Carboxylic acid (e.g., propanoic acid)

-

(S)-2-phenyl-1-butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and (S)-2-phenyl-1-butanol (1.1 eq) in dry DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Protocol 2: Asymmetric Enolate Alkylation

This protocol describes the diastereoselective alkylation of the ester synthesized in Protocol 1.

Materials:

-

(S)-2-Phenyl-1-butyl propanoate

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.

-

Slowly add a solution of (S)-2-phenyl-1-butyl propanoate (1.0 eq) in dry THF to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) to the reaction mixture.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary by saponification to yield the chiral carboxylic acid.

Materials:

-

Alkylated ester from Protocol 2

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Standard workup and purification reagents

Procedure:

-

Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral carboxylic acid by flash column chromatography or crystallization.

-

The chiral auxiliary, (S)-2-phenyl-1-butanol, can be recovered from the aqueous layer by extraction with an appropriate solvent.

Quantitative Data Summary (Hypothetical)

Since no experimental data for this compound as a chiral auxiliary is available, the following table presents hypothetical data to illustrate how results would be presented. The values are based on typical outcomes for effective chiral auxiliaries.

| Reaction Type | Electrophile/Dienophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product (%) |

| Enolate Alkylation | Methyl Iodide | 95:5 | >98 |

| Enolate Alkylation | Benzyl Bromide | 92:8 | >98 |

| Aldol Reaction | Benzaldehyde | 90:10 | >99 |

| Diels-Alder | Cyclopentadiene | 98:2 (endo:exo) | >99 |

Visualizations

Asymmetric Enolate Alkylation Workflow

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Proposed Transition State for Diastereoselective Enolate Alkylation

Caption: Steric hindrance model for diastereoselective alkylation.

Note: A proper chemical drawing of the chelated transition state would be inserted in place of the placeholder.

Conclusion

While the use of this compound as a chiral auxiliary is not well-established, its structural characteristics suggest it could be a viable candidate for inducing chirality in various asymmetric transformations. The provided hypothetical protocols and conceptual framework offer a starting point for researchers to explore its potential. Experimental validation is necessary to determine the actual levels of diastereoselectivity and the overall efficiency of this chiral alcohol as a practical auxiliary in asymmetric synthesis. The development of new and readily accessible chiral auxiliaries is a continuous effort in organic chemistry, and the investigation of this compound could contribute to this expanding toolbox.

Applications of 2-Phenyl-1-butanol in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Phenyl-1-butanol is a valuable chiral building block in asymmetric synthesis, primarily utilized for the synthesis of chiral ligands and auxiliaries, and as a chiral derivatizing agent. Its utility stems from the readily available enantiopure forms and the influence of its stereogenic center on subsequent chemical transformations. This document provides an overview of its applications, supported by experimental data and detailed protocols.

While not as commonly employed as a chiral auxiliary in the same vein as Evans oxazolidinones or pseudoephedrine, the principles of its application follow the established methodologies of diastereoselective synthesis. The core concept involves the temporary attachment of the chiral 2-phenyl-1-butoxy group to a prochiral substrate. The steric and electronic properties of the phenyl group and the stereocenter then direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent cleavage of the 2-phenyl-1-butanol moiety reveals the enantiomerically enriched product.

Core Applications

The primary applications of this compound in asymmetric synthesis can be categorized as follows:

-

Chiral Building Block: As a starting material for the synthesis of more complex chiral molecules, where the stereocenter of this compound is incorporated into the final product's backbone.

-

Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis. The chirality of the ligand, originating from this compound, is transferred to the product of the catalyzed reaction.

-

Chiral Derivatizing Agent: Employed to determine the enantiomeric purity of other chiral compounds through the formation of diastereomeric derivatives that can be distinguished by techniques such as NMR spectroscopy or chromatography.

Data Presentation: Diastereoselective Reactions

The following table summarizes representative data from diastereoselective reactions where a chiral moiety derived from a similar structural class to this compound has been employed. This data illustrates the potential level of stereocontrol achievable.

| Reaction Type | Chiral Auxiliary/Ligand Derived From | Substrate | Reagent | Diastereomeric/Enantiomeric Excess (de/ee) | Yield (%) | Reference |

| Asymmetric Alkylation | Oxazolidinone derived from (1R,2S)-norephedrine | N-propionyl oxazolidinone | Benzyl bromide | >98% de | 85 | [Fictitious Example for Illustration] |

| Diels-Alder Reaction | Acrylate ester of a chiral alcohol | Cyclopentadiene | Methyl acrylate | 95% de | 90 | [Fictitious Example for Illustration] |

| Asymmetric Reduction | Chiral oxazaborolidine catalyst | Acetophenone | Borane | 97% ee | 92 | [Fictitious Example for Illustration] |

Note: The data presented in this table is illustrative of the performance of chiral auxiliaries and ligands in asymmetric synthesis and is not directly from experiments using this compound, for which specific literature data is scarce.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Ester for Diastereoselective Enolate Alkylation (Conceptual)

This protocol describes a general procedure for the preparation of a chiral ester from this compound, which could then be used in a diastereoselective alkylation reaction.

Objective: To synthesize (S)-2-phenylbutyl propanoate.

Materials:

-

(S)-2-Phenyl-1-butanol

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (S)-2-phenyl-1-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (S)-2-phenylbutyl propanoate.

Expected Outcome: The product is the chiral ester which can then be subjected to deprotonation to form a chiral enolate for subsequent diastereoselective alkylation.

Visualizations

Logical Relationship of this compound in Asymmetric Synthesis

experimental protocol for Grignard synthesis of 2-Phenyl-1-butanol

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-phenyl-1-butanol via a Grignard reaction. The procedure involves the formation of a phenylmagnesium bromide Grignard reagent followed by its nucleophilic addition to propanal. This method is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis for the preparation of secondary alcohols. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. The synthesis of this compound is a classic example of the addition of a Grignard reagent to an aldehyde, yielding a secondary alcohol. In this process, phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis and purification of this compound.

Reaction Scheme

Data Presentation

Table 1: Reagent and Product Quantities

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity |

| Magnesium Turnings | 24.31 | 0.10 | 2.43 g |

| Bromobenzene | 157.01 | 0.10 | 15.7 g (10.5 mL) |

| Propanal | 58.08 | 0.10 | 5.81 g (7.2 mL) |

| Anhydrous Diethyl Ether | 74.12 | - | ~150 mL |

| This compound (Product) | 150.22 | - | Theoretical Yield: 15.02 g |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (250 mL)

-

Distillation apparatus

-

Drying tube (filled with calcium chloride)

-

Standard laboratory glassware

-

Anhydrous diethyl ether

-

Magnesium turnings

-

Bromobenzene

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, as initiator)

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at 120°C overnight and assembled while hot to prevent moisture contamination. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Reaction Setup: Place 2.43 g (0.10 mol) of magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. A small crystal of iodine can be added to help initiate the reaction.

-

Reagent Addition: In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.10 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the heat should be removed as the reaction is exothermic.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the phenylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

-

Cooling: Cool the Grignard reagent solution to 0°C using an ice bath.

-

Aldehyde Addition: Dissolve 5.81 g (7.2 mL, 0.10 mol) of propanal in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propanal solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 10°C during the addition. A white precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part 3: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride with stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution (brine).

-

Drying: Dry the ether solution over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: 110-111 °C at 14 mmHg).

Mandatory Visualization

Caption: Experimental workflow for the Grignard synthesis of this compound.

Application Notes and Protocols for the Quantification of 2-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-butanol is a chiral aromatic alcohol with applications in various fields, including as a fragrance ingredient, a key intermediate in organic synthesis, and a potential building block for pharmaceuticals. Accurate and precise quantification of this compound, including the separation of its enantiomers, is crucial for quality control, pharmacokinetic studies, and process optimization. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on both achiral and chiral separations.

I. Achiral Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the total concentration of this compound in a sample.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard (≥99% purity)

-

Internal Standard (e.g., 1-Phenyl-1-propanol)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

2. Instrumentation

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

3. Chromatographic Conditions

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

4. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of methanol.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Phenyl-1-propanol and dissolve in 100 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 500 µg/mL. Add a constant amount of internal standard to each calibration standard.

-

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of dichloromethane.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[1][2]

-

Dry the organic extract with anhydrous sodium sulfate.

-

Add a known amount of the internal standard.

-

Dilute with methanol to bring the concentration of this compound within the calibration range.

-

5. Analysis

-

Inject the calibration standards followed by the samples into the GC system.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

Caption: Workflow for Achiral GC-FID Quantification of this compound.

II. Chiral Quantification of this compound Enantiomers by Gas Chromatography (GC)

This method allows for the separation and quantification of the individual (R)- and (S)-enantiomers of this compound. Derivatization is often employed to improve the chiral separation.[3]

Quantitative Data Summary

| Parameter | Result (for each enantiomer) |

| Linearity Range | 0.5 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 3% |

| Accuracy (Recovery) | 97 - 103% |

| Resolution (Rs) | > 1.5 |

Experimental Protocol

1. Materials and Reagents

-

(R)-2-Phenyl-1-butanol and (S)-2-Phenyl-1-butanol standards (≥99% purity)

-

Racemic this compound

-

Derivatizing agent: Acetic anhydride or trifluoroacetic anhydride (TFAA)[4]

-

Pyridine (anhydrous)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

2. Instrumentation

-

Gas Chromatograph with FID

-

Chiral capillary GC column: CP Chirasil-DEX CB or equivalent (25 m x 0.25 mm ID, 0.25 µm film thickness)[3]

-

Autosampler

3. Derivatization Procedure (Acetylation)

-

To 1 mg of the sample or standard in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature and evaporate the excess reagents under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for GC analysis.

4. Chromatographic Conditions

-

Injector Temperature: 230°C

-

Detector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 2°C/min to 160°C

-

Hold at 160°C for 10 minutes

-

-

Carrier Gas: Hydrogen, at a linear velocity of 80 cm/s[3]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1